N-[(2-chlorophenyl)methyl]-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide
Description
The compound N-[(2-chlorophenyl)methyl]-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide is a substituted ethanediamide featuring:
- A 2-chlorophenylmethyl group attached to one nitrogen atom.
- A 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group on the adjacent nitrogen.
The ethanediamide backbone provides hydrogen-bonding capabilities, while the substituents introduce steric bulk, hydrophobicity, and electronic effects. The 4-methoxyphenyl group may enhance solubility via polar interactions, whereas the 2-chlorophenyl moiety could influence receptor binding in biological systems.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-20(26,11-14-7-9-16(27-2)10-8-14)13-23-19(25)18(24)22-12-15-5-3-4-6-17(15)21/h3-10,26H,11-13H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODRHERRMXJVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with an amine to form the chlorophenyl intermediate.
Formation of the Methoxyphenyl Intermediate: 4-methoxyphenylacetone is subjected to a condensation reaction with an appropriate amine to form the methoxyphenyl intermediate.
Coupling Reaction: The chlorophenyl and methoxyphenyl intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the final product, N-[(2-chlorophenyl)methyl]-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the methoxyphenyl moiety can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the ethanediamide backbone can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Functional Group Analog: N-((2-Chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea (Cumyluron)
Key Features :
- Urea core (vs. ethanediamide in the target compound).
- 2-Chlorophenylmethyl and 1-methyl-1-phenylethyl substituents.
Comparison :
Substituent Analog: 2-(2-Chlorophenyl)-3-(4-methoxyphenyl)-2-methylpropanenitrile
Key Features :
- Nitrile group (vs. amide).
- Shared 2-chlorophenyl and 4-methoxyphenyl substituents.
Comparison :
Pharmacological Analog: (–)-N-[(2-Chlorophenyl)methyl]-α-methylphenethylamine
Key Features :
- Phenethylamine backbone (vs. ethanediamide).
- 2-Chlorophenylmethyl substituent.
Comparison :
- Bioactivity : Phenethylamines often exhibit central nervous system activity (e.g., stimulant effects) . The target compound’s amide structure may reduce membrane permeability but improve metabolic stability.
- Structural Flexibility : The ethanediamide’s rigid backbone could restrict conformational freedom compared to the flexible phenethylamine.
Crystallographic Analog: N-Substituted 2-Arylacetamides
Comparison :
- Crystal Packing : Hydrogen-bonded dimers (R22(10) motifs) are common in amides , suggesting similar solid-state behavior for the target compound.
- Dihedral Angles : Substituents on the target compound’s propyl chain (hydroxy, methoxyphenyl) may induce steric strain, altering dihedral angles and solubility compared to simpler acetamides.
Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Inferred Physicochemical Properties
Research Implications
- Pharmaceuticals : Structural similarity to CNS-active phenethylamines and hydrogen-bonding amides warrants exploration for enzyme inhibition or receptor modulation.
- Material Science: Ethanediamides could serve as monomers for polyamides, leveraging conformational rigidity observed in N-substituted acetamides .
Biological Activity
N-[(2-chlorophenyl)methyl]-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, featuring a chlorophenyl group, a methoxyphenyl group, and an ethanediamide backbone, suggests diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- IUPAC Name : this compound
- Molecular Formula : C20H23ClN2O4
- Molecular Weight : 392.86 g/mol
- CAS Number : 1396884-70-0
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, primarily focusing on its pharmacological effects.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related derivatives have shown inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the methoxy group is believed to enhance these effects by increasing lipophilicity and facilitating cell membrane penetration.
Antioxidant Properties
The hydroxyl group in the compound may contribute to its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro assays have demonstrated that similar compounds can scavenge free radicals effectively.
Case Studies
-
Study on Anticancer Mechanisms :
A study published in the Journal of Medicinal Chemistry investigated a series of phenolic compounds structurally related to this compound. The results indicated that these compounds inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway . -
Antioxidant Activity Evaluation :
Another research effort focused on evaluating the antioxidant potential of phenolic compounds. The study utilized DPPH and ABTS assays, revealing that certain derivatives exhibited strong free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
